N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide
Description
This compound features a 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, linked via a carboxamide group to a benzo[d][1,3]dioxol-5-ylmethyl moiety. Its synthesis likely involves carbodiimide-mediated amide coupling, similar to related compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c19-14-2-4-15-13(8-14)10-21(5-6-23-15)18(22)20-9-12-1-3-16-17(7-12)25-11-24-16/h1-4,7-8H,5-6,9-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSHXRAEFYFVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring . The final step is the formation of the carboxamide group, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the dihydrobenzo[f][1,4]oxazepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide exhibits various biological activities, including:
- Anticancer Properties : The compound has been shown to inhibit tumor growth by disrupting angiogenesis and interfering with the vascular endothelial growth factor (VEGF) signaling pathway. This mechanism is crucial in cancer therapy as it targets the blood supply to tumors.
- Neuropharmacological Effects : Studies suggest that this compound modulates neurotransmitter levels, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with dopamine receptors may help manage conditions related to dopamine dysregulation.
Case Studies
Several studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antigiardial Activity : A screening study demonstrated that derivatives of this compound exhibited significant antigiardial activity against Giardia lamblia, suggesting its potential as an antiparasitic agent.
- Dopamine Receptor Antagonism : Experimental results indicated that this compound effectively antagonizes dopamine D2 receptors in vitro. This property is particularly relevant for developing treatments for schizophrenia and other dopamine-related disorders.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. The following table summarizes key modifications and their associated biological effects:
| Compound Name | Modification | Biological Activity |
|---|---|---|
| BT2 | O-methyl group addition | Increased anticancer activity |
| BT3 | Amino group substitution | Enhanced neuropharmacological effects |
| BT2-MeOA | Methoxyacetamide substitution | Potent D2 receptor antagonist |
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with other benzodioxole- and carboxamide-containing derivatives. Below is a comparative analysis:
Key Differences and Implications
- Heterocyclic Core: The target’s oxazepine ring offers greater conformational flexibility compared to rigid thiazoles (compounds 37, 55) or planar quinolines (compound in ). This flexibility may enhance binding to dynamic targets like GPCRs or kinases . Fluorination: The 7-fluoro substituent in the target compound may improve metabolic stability and CNS penetration compared to non-fluorinated analogs (e.g., compound 37) .
- Pharmacological Profile: Thiazole-based analogs (e.g., 37, 55) are often explored as kinase inhibitors or antimicrobials due to their electron-deficient cores .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a 7-fluoro substitution on a benzo[f][1,4]oxazepine core. The presence of these functional groups is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. Notably, some compounds showed IC50 values significantly lower than established drugs like doxorubicin, indicating enhanced potency. For example, one derivative exhibited an IC50 of 1.54 µM against HCT116 compared to doxorubicin's 8.29 µM .
- Mechanism of Action : The anticancer mechanisms were explored through EGFR inhibition assessments and apoptosis pathway analyses. The studies indicated that these compounds could induce apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2 .
Case Studies
Case Study 1: Antitumor Efficacy
In a study focusing on novel N-aryl derivatives of benzo[d][1,3]dioxole, several compounds demonstrated significant antitumor activity against HeLa and A549 cell lines. Compound C27 showed an IC50 of 2.07 µM against HeLa cells and 3.52 µM against A549 cells . This suggests that modifications in the chemical structure can enhance biological efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on synthesized oxazepine derivatives indicated favorable binding affinities towards target proteins involved in cancer progression. These studies provide insights into how structural variations can influence biological interactions .
Pharmacological Activities
Beyond anticancer properties, derivatives of this compound class exhibit various pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antibacterial agents .
- Anti-inflammatory Properties : Certain oxazepine derivatives have been characterized for their anti-inflammatory effects, which could be beneficial in treating conditions where inflammation is a key factor .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound with high purity and yield?
- Methodological Answer :
- Step 1 : Use a coupling reaction between a benzodioxol-5-ylmethylamine derivative and a 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylic acid precursor.
- Step 2 : Optimize reaction conditions with polar aprotic solvents (e.g., DMF or DCM) and bases (e.g., LiH or Na₂CO₃) to control pH and enhance nucleophilicity .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., CHCl₃/hexane) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm bond angles/torsion angles (e.g., O2–C13–C12–C29: −124.19°, C13–C12–C11–C10: 175.38°) .
- NMR spectroscopy : Analyze ¹H/¹³C shifts to verify substituent placement (e.g., fluorine at C7, benzodioxole at C5) .
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target receptors (e.g., GABAₐ or serotonin receptors).
- Step 2 : Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
- Step 3 : Correlate computational results with in vitro assays (e.g., radioligand displacement assays) to confirm affinity (IC₅₀ values) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Strategy 1 : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .
- Strategy 2 : Investigate stereochemical purity (e.g., chiral HPLC) since minor enantiomers can skew results .
- Strategy 3 : Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate activity .
Q. How to design analogs to improve metabolic stability without compromising activity?
- Methodological Answer :
- Approach 1 : Introduce electron-withdrawing groups (e.g., -CF₃ at C7) to reduce oxidative metabolism .
- Approach 2 : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
- Approach 3 : Use prodrug strategies (e.g., phosphate esters) to enhance bioavailability .
Data Contradiction Analysis
Q. Why do studies report varying enzymatic inhibition potencies for this compound?
- Methodological Answer :
- Factor 1 : Differences in enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) may alter substrate specificity .
- Factor 2 : Impurities (e.g., residual solvents) can act as noncompetitive inhibitors. Mitigate via rigorous HPLC-MS profiling .
- Factor 3 : pH-dependent solubility may affect in vitro activity. Use buffered solutions (pH 7.4) for consistency .
Experimental Design Framework
Q. How to align synthesis and testing protocols with theoretical frameworks?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
